N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. Identified by the CAS number 955825-86-2, this compound features a unique structure that combines elements of indole and benzamide, which are known for their diverse biological activities. The molecular formula of this compound is , and it has a molecular weight of 376.4 g/mol .
This compound belongs to the class of benzo[cd]indole derivatives, which are often explored for their pharmacological properties. The classification of this compound can be further detailed as follows:
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide can be achieved through various methods, typically involving multi-step organic reactions. One common synthetic route includes the following steps:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are essential for optimizing yields and purity but may vary depending on specific laboratory setups and available reagents .
The molecular structure of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide can be represented by its SMILES notation: CCN1C(=O)c2cccc3c(NC(=O)c4cc(OC)ccc4OC)ccc1c23
. This notation highlights the arrangement of atoms and functional groups within the molecule.
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide can undergo various chemical reactions typical for compounds with indole and amide functionalities:
Technical details such as reaction mechanisms and kinetics would require further investigation through experimental studies or computational modeling to elucidate specific pathways .
The mechanism of action for N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide is not fully characterized but can be hypothesized based on structural analogs:
Data from pharmacological studies would provide insights into its efficacy and specific targets within biological systems .
The physical properties of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide include:
Chemical properties such as stability under various pH conditions or reactivity with common reagents would need empirical testing to establish safety profiles and handling guidelines .
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2,5-dimethoxybenzamide has potential applications in several scientific fields:
Further research is necessary to explore these applications fully and validate their effectiveness through clinical trials or laboratory studies .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4